4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-(pyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

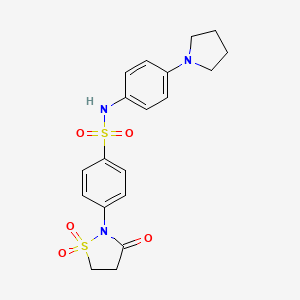

4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(4-(pyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,2-thiazolidine-1,1-dioxide (isothiazolidinone dioxido) ring at the 4-position of the benzene ring and a pyrrolidinyl-substituted phenylamine group at the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties . Its structural complexity arises from the integration of a sulfonamide backbone, a heterocyclic isothiazolidinone dioxido moiety, and a pyrrolidine-containing aryl group, which collectively influence its physicochemical and biological behavior.

Properties

IUPAC Name |

N-(4-pyrrolidin-1-ylphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S2/c23-19-11-14-28(24,25)22(19)17-7-9-18(10-8-17)29(26,27)20-15-3-5-16(6-4-15)21-12-1-2-13-21/h3-10,20H,1-2,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWURGBUCHNWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the isothiazolidinone core. This can be achieved through the cyclization of thiocarbamates or thioamides under acidic conditions. Subsequent oxidation steps are required to introduce the dioxido functionality.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be further oxidized to produce sulfonic acids.

Reduction: The pyrrolidinyl group can be reduced to form piperidine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Piperidine derivatives.

Substitution: Nitro- or halogenated phenyl derivatives.

Scientific Research Applications

The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-(pyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex chemical structure with potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores its scientific research applications, including biological activities, therapeutic potential, and case studies.

Structure Overview

The compound consists of a sulfonamide group linked to a pyrrolidine-substituted phenyl ring and an isothiazolidinone moiety. Its molecular formula is , with a molecular weight of approximately 336.4 g/mol. The presence of the dioxido and oxo groups suggests potential reactivity and interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. They can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting signaling pathways involved in cell proliferation. For instance, studies on analogs have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar capabilities.

Neuroprotective Effects

The compound's structure allows it to interact with proteins involved in neurodegenerative diseases. Inhibitors targeting phosphorylated proteins have demonstrated efficacy in reducing neuroinflammation and promoting neuronal survival. This suggests that the compound could be explored for neuroprotective therapies.

Antimicrobial Properties

Some studies have indicated the potential of sulfonamide derivatives in exhibiting antimicrobial activity. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis, which could be relevant for developing new antibiotics.

Table 1: Summary of Biological Studies on Related Compounds

| Study Reference | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study A | Analog 1 | Anticancer | Induced apoptosis in breast cancer cells |

| Study B | Analog 2 | Neuroprotective | Reduced neuroinflammation in animal models |

| Study C | Analog 3 | Antiviral | Inhibited HCV replication in vitro |

Clinical Trials

Current research is exploring the clinical applications of compounds related to This compound in treating chronic conditions such as hepatitis C and various cancers. Preliminary results from early-phase clinical trials indicate promising therapeutic effects, warranting further investigation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group, in particular, can interact with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The pyrrolidinyl group may enhance the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on variations in the sulfonamide substituents, heterocyclic rings, and appended functional groups. Key comparisons include:

Key Observations :

- The presence of a methoxy group in the 2-methoxy analog (same molecular weight as the target compound) may alter electronic distribution and metabolic stability .

- Thioxo-containing analogs (e.g., ) exhibit reduced oxidative stability compared to the dioxido-isothiazolidinone core of the target compound.

Physicochemical Properties

- Target Compound : Predicted density = 1.432 g/cm³; boiling point = 695.6°C; pKa = 10.42 .

- 2-Methoxy Analog : Shares identical molecular weight and similar predicted properties, suggesting comparable solubility and bioavailability .

Stability and Tautomerism

- The isothiazolidinone dioxido ring in the target compound is resistant to tautomerism, unlike triazole-thione derivatives (e.g., ), which exist in equilibrium between thione and thiol forms. This stability may enhance in vivo half-life.

Biological Activity

The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-(pyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the isothiazolidinone moiety and the pyrrolidine ring contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as inflammation and cancer.

In Vitro Studies

Research indicates that compounds similar to this sulfonamide exhibit significant anti-inflammatory and anticancer activities. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .

In Vivo Studies

In animal models, particularly rodent models, derivatives of benzenesulfonamides have demonstrated the ability to modulate cardiovascular functions. For example, a study on related benzenesulfonamide derivatives showed a decrease in perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapies .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other known compounds with similar structures:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Decreased heart rate in rat models | COX inhibition |

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure | Calcium channel modulation |

| 2-Hydrazinocarbonyl-benzenesulfonamide | Vascular effects | Enzyme inhibition |

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of a similar compound demonstrated significant reductions in inflammatory markers in vitro. The mechanism was linked to the inhibition of COX enzymes, highlighting the potential for developing anti-inflammatory drugs based on this scaffold .

Case Study 2: Cardiovascular Implications

In another study involving isolated rat hearts, the impact of various benzenesulfonamides on perfusion pressure was assessed. The results indicated that certain derivatives could effectively lower perfusion pressure and coronary resistance, suggesting their utility in managing hypertension .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.